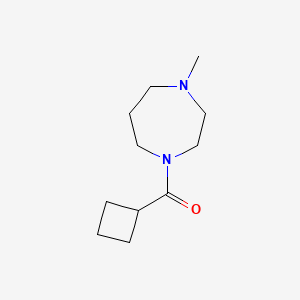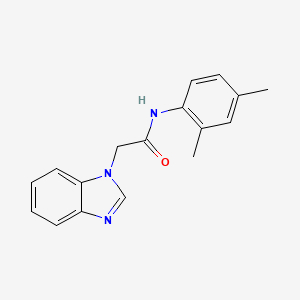
2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide, also known as BMDA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMDA belongs to the class of benzimidazole derivatives, which have been shown to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Wirkmechanismus
The mechanism of action of 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. Inhibition of HDACs by 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide leads to the activation of pro-apoptotic genes and the inhibition of anti-apoptotic genes, ultimately leading to the induction of apoptosis in cancer cells. 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to have anti-viral effects, making it a potential candidate for the treatment of viral infections. 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has several advantages for lab experiments. It is a relatively stable compound and can be synthesized in high yields and purity, making it suitable for further scientific research. However, 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide also has some limitations. It is a relatively new compound, and its toxicity and pharmacokinetics have not been fully characterized. Further studies are needed to determine the optimal dosage and administration route for 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide.
Zukünftige Richtungen
There are several future directions for 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide research. One potential direction is the development of 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide derivatives with improved pharmacological properties. Another potential direction is the investigation of the synergistic effects of 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide with other anti-cancer or anti-inflammatory agents. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide and to fully characterize its pharmacokinetics and toxicity.
Conclusion:
In conclusion, 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide, or 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide exhibits potent anti-cancer, anti-inflammatory, and anti-viral effects, making it a potential candidate for the treatment of various diseases. Further studies are needed to fully characterize the pharmacological properties of 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide and to determine its optimal dosage and administration route.
Synthesemethoden
The synthesis of 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide involves the reaction of 2-aminobenzimidazole with N-(2,3-dimethylphenyl)acetamide in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to yield 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide. The synthesis of 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been optimized to achieve high yields and purity, making it suitable for further scientific research.
Wissenschaftliche Forschungsanwendungen
2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide is in the treatment of cancer. Studies have shown that 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide exhibits potent anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-6-5-8-14(13(12)2)19-17(21)10-20-11-18-15-7-3-4-9-16(15)20/h3-9,11H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKNDIVBPYRQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid](/img/structure/B7460411.png)
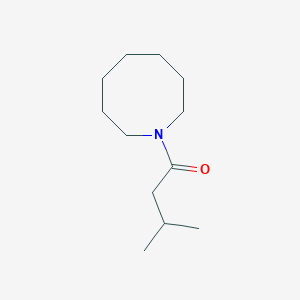
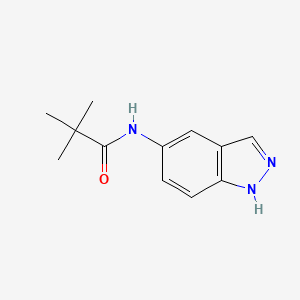
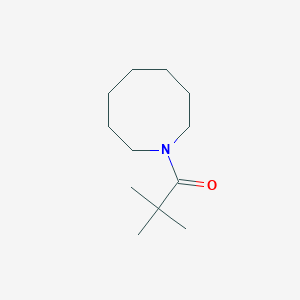
![2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7460453.png)
![Acetamide, N-[(2-fluorophenyl)methyl]-](/img/structure/B7460457.png)
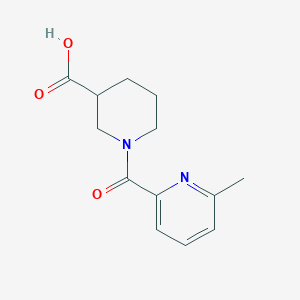


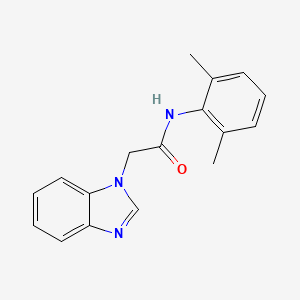
![N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7460491.png)
